5'-O-Benzoylthymidine
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Overview
Description
5’-O-Benzoylthymidine: is a thymidine analog, which is a derivative of thymidine where the hydroxyl group at the 5’ position is replaced by a benzoyl group. This compound is known for its insertional activity towards replicated DNA, making it useful in various scientific research applications .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: 5’-O-Benzoylthymidine is used as a building block in the synthesis of various nucleoside analogs. It is also employed in studies involving DNA synthesis and repair .
Biology: In biological research, 5’-O-Benzoylthymidine is used to label cells and track DNA synthesis. This is particularly useful in cell proliferation studies and cancer research .
Industry: In the pharmaceutical industry, 5’-O-Benzoylthymidine is used in the development of nucleoside analog drugs. It is also utilized in the production of diagnostic reagents .
Mechanism of Action
5’-O-Benzoylthymidine exerts its effects by incorporating into replicated DNA, thereby interfering with DNA synthesis. This can lead to the termination of DNA replication, making it useful in studies of DNA synthesis and repair . The molecular targets include DNA polymerases, which are enzymes responsible for DNA replication .
Comparison with Similar Compounds
Thymidine: The parent compound of 5’-O-Benzoylthymidine, used in DNA synthesis.
5’-O-Benzoyl-2’-deoxyuridine: Another nucleoside analog with similar properties.
5’-O-Benzoyl-3’-O-methylthiomethylthymidine: A derivative used in DNA labeling.
Uniqueness: 5’-O-Benzoylthymidine is unique due to its specific benzoyl modification at the 5’ position, which enhances its ability to interfere with DNA synthesis and makes it particularly useful in scientific research applications .
Properties
CAS No. |
35898-29-4 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(20)13(25-14)9-24-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1 |
InChI Key |
NOEPYUJTOCSCJP-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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